molecular formula C10H11F3N2O B13246595 2-(2,2,2-Trifluoroethyl)-4,5,6,7-tetrahydro-2H-indazole-3-carbaldehyde

2-(2,2,2-Trifluoroethyl)-4,5,6,7-tetrahydro-2H-indazole-3-carbaldehyde

Cat. No.: B13246595
M. Wt: 232.20 g/mol
InChI Key: YWABKUAVZLODFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,2,2-Trifluoroethyl)-4,5,6,7-tetrahydro-2H-indazole-3-carbaldehyde is a fluorinated organic compound that has garnered interest in various fields of scientific research due to its unique chemical properties. The presence of the trifluoroethyl group imparts distinct electronic characteristics, making it valuable in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the direct trifluoroethylation of indoles using reagents such as 2,2,2-trifluoroethyl (mesityl)-iodonium triflate under mild conditions . This reaction is highly selective and efficient, providing a straightforward route to the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,2,2-Trifluoroethyl)-4,5,6,7-tetrahydro-2H-indazole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the trifluoroethyl group.

Major Products Formed

    Oxidation: 2-(2,2,2-Trifluoroethyl)-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid.

    Reduction: 2-(2,2,2-Trifluoroethyl)-4,5,6,7-tetrahydro-2H-indazole-3-methanol.

    Substitution: Various substituted indazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2,2,2-Trifluoroethyl)-4,5,6,7-tetrahydro-2H-indazole-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(2,2,2-Trifluoroethyl)-4,5,6,7-tetrahydro-2H-indazole-3-carbaldehyde exerts its effects is primarily through its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s binding affinity to certain enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,2,2-Trifluoroethyl)-4,5,6,7-tetrahydro-2H-indazole-3-carbaldehyde is unique due to its specific indazole framework combined with the trifluoroethyl group. This combination imparts distinct electronic properties and biological activities that are not observed in other similar compounds.

Properties

Molecular Formula

C10H11F3N2O

Molecular Weight

232.20 g/mol

IUPAC Name

2-(2,2,2-trifluoroethyl)-4,5,6,7-tetrahydroindazole-3-carbaldehyde

InChI

InChI=1S/C10H11F3N2O/c11-10(12,13)6-15-9(5-16)7-3-1-2-4-8(7)14-15/h5H,1-4,6H2

InChI Key

YWABKUAVZLODFX-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NN(C(=C2C1)C=O)CC(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.